

Commercial Availability and Technical Guide for 2-Methylquinoline-6-carbaldehyde

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Compound of Interest

Compound Name: 2-Methylquinoline-6-carbaldehyde

Cat. No.: B033555

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Methylquinoline-6-carbaldehyde** (CAS No. 108166-03-6), a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document outlines its commercial availability from various suppliers, summarizes key quantitative data, presents a plausible synthetic protocol, and discusses its potential role in modulating critical signaling pathways in cancer.

Commercial Availability and Suppliers

2-Methylquinoline-6-carbaldehyde is commercially available from a number of chemical suppliers. The purity and available quantities vary by supplier, and it is recommended to request certificates of analysis for specific batches.

Supplier	CAS Number	Purity/Specification	Available Quantities
Bide Pharmatech Ltd. [1]	108166-03-6	≥95%	1g
BLD Pharm[2]	108166-03-6	-	-
Chemsavers, Inc.[3]	108166-03-6	97%	250mg
2a biotech[4]	108166-03-6	≥96%	-

Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₁ H ₉ NO
Molecular Weight	171.20 g/mol
Appearance	White powder[1]
Storage Conditions	Inert atmosphere, 2-8°C[2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Methylquinoline-6-carbaldehyde** is not readily available in the public domain, a plausible and widely used method for the formylation of activated aromatic systems like quinolines is the Vilsmeier-Haack reaction. The following protocol for a structurally related compound, 2-chloro-6-methylquinoline-3-carbaldehyde, can be adapted for the synthesis of the target molecule.

Proposed Synthesis of **2-Methylquinoline-6-carbaldehyde** via Vilsmeier-Haack Reaction

This protocol is adapted from the synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde.

Materials:

- N-(4-methylphenyl)acetamide (starting material for the quinoline core)
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF)
- Ice
- Petroleum ether
- Ethyl acetate

Procedure:

- **Preparation of the Vilsmeier Reagent:** In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with constant stirring. This exothermic reaction forms the Vilsmeier reagent, chloroiminium salt.
- **Formylation Reaction:** To the prepared Vilsmeier reagent, add N-(4-methylphenyl)acetamide. The reaction mixture is then heated, typically for several hours, to effect the cyclization and formylation that yields the quinoline-carbaldehyde structure.
- **Work-up:** After the reaction is complete, the mixture is carefully poured onto crushed ice to quench the reaction and hydrolyze the intermediate species. The crude product will precipitate out of the aqueous solution.
- **Purification:** The precipitated solid is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate, to yield the purified **2-Methylquinoline-6-carbaldehyde**.

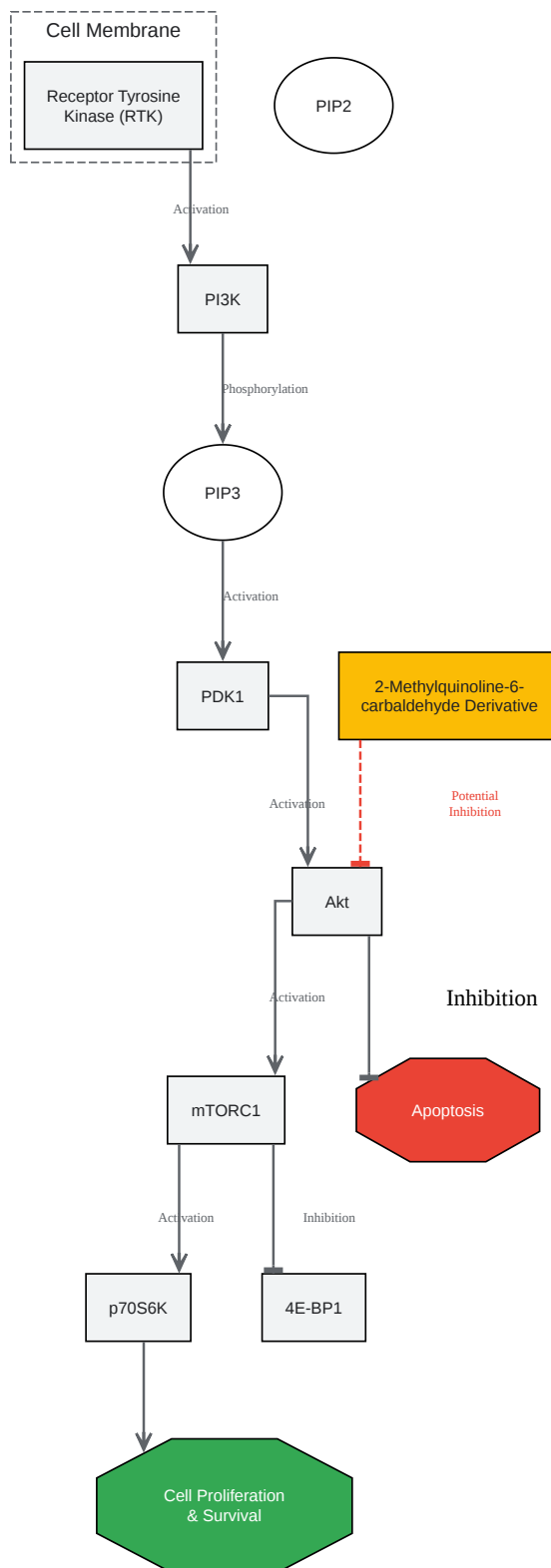
Biological Activity and Signaling Pathways

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer and antimicrobial properties. While the specific biological targets of **2-Methylquinoline-6-carbaldehyde** are not extensively characterized, many quinoline-based molecules have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

One of the critical pathways often implicated in cancer and targeted by quinoline derivatives is the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cancer cell proliferation and increased apoptosis.

Below is a diagram illustrating the potential inhibitory action of a **2-Methylquinoline-6-carbaldehyde** derivative on the PI3K/Akt/mTOR signaling pathway.

Potential Inhibition of the PI3K/Akt/mTOR Signaling Pathway by a 2-Methylquinoline-6-carbaldehyde Derivative



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Caption: PI3K/Akt/mTOR pathway and potential inhibition.

Conclusion

2-Methylquinoline-6-carbaldehyde serves as a valuable and commercially accessible building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Its quinoline core is a well-established pharmacophore, and its aldehyde functionality allows for diverse chemical modifications. Further research into the synthesis of novel derivatives and the elucidation of their specific biological mechanisms of action is warranted and holds promise for the development of new therapeutic agents.

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Phone: (601) 213-4426

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